1-Bromo-4-(thiophen-2-yl)but-3-en-2-one
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Overview
Description
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom, a thiophene ring, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the bromination of 4-(thiophen-2-yl)but-3-en-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the butenone structure can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 4-(thiophen-2-yl)but-3-en-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-bromo-4-(thiophen-2-yl)butan-2-ol[][3].
Scientific Research Applications
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of thiophene-based polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
4-(Thiophen-2-yl)but-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-3-butene:
2-Bromo-1-(thiophen-2-yl)ethanone: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(thiophen-2-yl)but-3-en-2-one is unique due to the combination of the bromine atom, thiophene ring, and butenone structure. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Properties
CAS No. |
923025-56-3 |
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Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-bromo-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
InChI Key |
CPZKSDWEONFCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)CBr |
Origin of Product |
United States |
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